5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

Catalog No.
S764501
CAS No.
89057-44-3
M.F
C20H20
M. Wt
260.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]ind...

CAS Number

89057-44-3

Product Name

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

IUPAC Name

5,5,10,10-tetramethylindeno[2,1-a]indene

Molecular Formula

C20H20

Molecular Weight

260.4 g/mol

InChI

InChI=1S/C20H20/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12H,1-4H3

InChI Key

QWHZIRWZLWBQBB-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4C3(C)C)C

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4C3(C)C)C

Application in Luminescence Research

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene is a polycyclic aromatic hydrocarbon characterized by its unique structure, which includes a fused indene framework. Its molecular formula is C20H20C_{20}H_{20}, and it features a rigid π-conjugated system that contributes to its optical properties. This compound has garnered attention for its potential applications in organic electronics and photonics due to its high photoluminescence quantum yields and circularly polarized luminescence characteristics .

The compound exhibits interesting reactivity patterns typical of polycyclic aromatic hydrocarbons. Notably, it can undergo protonation under specific conditions, leading to the formation of long-lived carbocations. For instance, protonation in a mixture involving sulfur trioxide and dichloromethane at elevated temperatures results in significant structural changes and the stabilization of carbocation intermediates . Additionally, the compound can participate in various substitution reactions due to its electron-rich π-system.

Synthesis of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene typically involves multi-step organic reactions. One common approach includes the cyclization of suitable precursors under controlled conditions to form the fused indene structure. Additionally, modifications such as alkylation can enhance solubility and alter photophysical properties. The compound has also been incorporated into conjugated polymer systems through copolymerization techniques .

The unique optical properties of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene make it suitable for various applications:

  • Organic Light Emitting Diodes (OLEDs): Its high photoluminescence quantum yield enhances device efficiency.
  • Photonic Devices: The compound's circularly polarized luminescence properties are beneficial for applications in chiral photonic devices.
  • Fluorescent Probes: Due to its rigidity and stability, it may serve as a fluorescent marker in biological imaging.

Interaction studies focusing on 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene are still emerging. Preliminary investigations suggest that its incorporation into polymer matrices can significantly affect the optical properties of the resulting materials. Studies on its interactions with other compounds could reveal synergistic effects that enhance luminescent properties or stability in various environments .

Several compounds share structural similarities with 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene. Here are some notable examples:

Compound NameStructure TypeUnique Features
5,10-Dihydroindeno[2,1-a]indenePolycyclic Aromatic HydrocarbonBase structure without additional methyl groups
9-MethylcarbazoleCarbazole DerivativeUsed in OLEDs; different nitrogen-containing structure
TriphenylenePolycyclic Aromatic HydrocarbonHigh symmetry; used in organic semiconductors

Uniqueness: The presence of four methyl groups in 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene enhances its solubility and alters its electronic properties compared to other similar compounds. This modification contributes to its exceptional photophysical characteristics and potential applications in advanced materials science.

XLogP3

5.2

Wikipedia

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

Dates

Modify: 2023-08-15

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